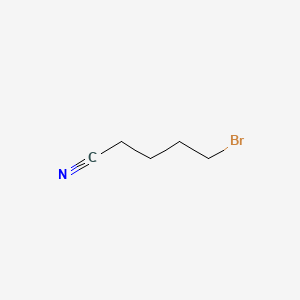

5-Bromovaleronitrile

描述

The exact mass of the compound 5-Bromopentanenitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8032. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-bromopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN/c6-4-2-1-3-5-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWWGAKVHCSAEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202487 | |

| Record name | 5-Bromopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5414-21-1 | |

| Record name | 5-Bromovaleronitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5414-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromopentanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005414211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5414-21-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromopentanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromovaleronitrile: Chemical Properties, Structure, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromovaleronitrile, also known as 5-bromopentanenitrile, is a versatile bifunctional linear molecule featuring a terminal bromine atom and a nitrile group. This unique structure makes it a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the construction of more complex molecules. Its reactivity at both the alkyl bromide and nitrile ends allows for a diverse range of chemical transformations, making it an important intermediate in the synthesis of various targets, including cannabinoid 2 (CBD2) agonists which have potential applications in treating conditions like multiple sclerosis. This guide provides a comprehensive overview of its chemical properties, structure, spectral data, and key experimental protocols for its synthesis and derivatization.

Chemical Structure and Properties

This compound is a clear, colorless to light orange or yellow liquid under standard conditions.[1] Its structure consists of a five-carbon chain with a bromine atom at one terminus and a nitrile group at the other.

Structure Identifiers:

-

IUPAC Name: 5-bromopentanenitrile

-

CAS Number: 5414-21-1[2]

-

Molecular Formula: C₅H₈BrN[2]

-

SMILES: C(CCBr)CC#N

-

InChI: 1S/C5H8BrN/c6-4-2-1-3-5-7/h1-4H2[3]

-

InChIKey: NWWWGAKVHCSAEU-UHFFFAOYSA-N[3]

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 162.03 g/mol [2] |

| Density | 1.388 g/mL at 25 °C[3] |

| Boiling Point | 110-111 °C at 12 mmHg[1] |

| Refractive Index (n20/D) | 1.478[3] |

| Flash Point | 110 °C (230 °F) - closed cup[3] |

| Water Solubility | Slightly soluble (4.1 g/L at 25°C)[1] |

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ shows four distinct signals corresponding to the four methylene groups in different chemical environments.

Table 2: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Protons | Multiplicity |

| 3.457 | -CH₂-Br | Triplet |

| 2.419 | -CH₂-CN | Triplet |

| 2.016 | -CH₂-CH₂Br | Quintet |

| 1.838 | -CH₂-CH₂CN | Quintet |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound would be expected to show five distinct signals, one for each of the five carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C≡N | ~119 |

| -CH₂-CN | ~17 |

| -CH₂-CH₂CN | ~24 |

| -CH₂-CH₂Br | ~32 |

| -CH₂-Br | ~33 |

Note: These are predicted values based on standard chemical shift ranges and may vary slightly from experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that confirm its functional groups. The most notable peaks are the C≡N stretch of the nitrile group and the C-Br stretch of the alkyl bromide.

Table 4: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~2245 | C≡N stretch (nitrile) |

| ~2850-2960 | C-H stretch (alkane) |

| ~1465 | C-H bend (alkane) |

| ~645 | C-Br stretch (alkyl bromide) |

Mass Spectrometry

The electron ionization mass spectrum of this compound shows a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).

Table 5: Major Fragments in the Mass Spectrum of this compound

| m/z | Interpretation |

| 161/163 | [M]⁺ (Molecular ion) |

| 82 | [M - Br]⁺ |

| 54 | [C₄H₆]⁺ |

| 41 | [C₃H₅]⁺ |

Experimental Protocols

Synthesis of this compound

This compound is commonly synthesized via a nucleophilic substitution reaction between 1,4-dibromobutane and a cyanide salt. This reaction is an example of the Kolbe nitrile synthesis.[4] The use of a phase-transfer catalyst can be employed to facilitate the reaction between the aqueous cyanide solution and the organic alkyl halide.

Reaction: Br-(CH₂)₄-Br + NaCN → Br-(CH₂)₄-CN + NaBr

Experimental Protocol (Adapted from Patent CN102643188B): [5]

-

Materials:

-

1,4-dibromobutane (1 molar equivalent)

-

30% Sodium cyanide solution (1.2 molar equivalents)

-

Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)

-

Anhydrous sodium sulfate

-

Water

-

-

Procedure:

-

To a reaction flask, add 1,4-dibromobutane and the phase-transfer catalyst.

-

With stirring, slowly add the 30% sodium cyanide solution to the reaction mixture. The temperature should be maintained at 65 ± 10 °C during the addition, which should take approximately 3 hours.

-

After the addition is complete, maintain the reaction mixture at 70 ± 5 °C for 3 hours.

-

Cool the reaction mixture to room temperature and allow the layers to separate.

-

Wash the organic layer with water, and then dry it over anhydrous sodium sulfate.

-

The crude this compound can be purified by vacuum distillation.

-

Synthetic Applications of this compound

This compound is a precursor for various more complex molecules. Two notable applications are the synthesis of an intermediate for N-methylcadaverine and the formation of long-chain nitriles via nickel-catalyzed cross-coupling reactions.[6]

1. Synthesis of N-(4-cyanobutyl)-N-methylbenzylamine

This compound is a key intermediate in the synthesis of N-methylcadaverine.[3]

Reaction: Br-(CH₂)₄-CN + C₆H₅CH₂NH(CH₃) → C₆H₅CH₂N(CH₃)(CH₂)₄CN + HBr

2. Nickel-Catalyzed Cross-Coupling to form Tridecanenitrile

This compound can undergo a nickel-catalyzed cross-coupling reaction with an organozinc reagent, such as dioctylzinc, to form longer-chain nitriles.[6]

Reaction: Br-(CH₂)₄-CN + Zn(C₈H₁₇)₂ --(Ni catalyst)--> CH₃(CH₂)₁₁CN

A general procedure for such a reaction would involve the in-situ formation of the organozinc reagent followed by the nickel-catalyzed coupling. A specific, detailed protocol for this exact transformation is not available in the provided search results but would be based on established methods for nickel-catalyzed Negishi cross-coupling of alkyl halides.

Visualizations

Synthesis of this compound

Caption: Reaction scheme for the synthesis of this compound.

Synthetic Utility of this compound

Caption: Synthetic pathways starting from this compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, such as a fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation.

-

Hazard Statements: H302, H312, H315, H319, H332, H335

-

Precautionary Statements: P261, P280, P305 + P351 + P338

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a commercially available and synthetically useful chemical intermediate. Its bifunctional nature allows for sequential or selective reactions at either the nitrile or the bromide, providing a versatile platform for the synthesis of a wide array of more complex organic molecules. The information and protocols provided in this guide are intended to support researchers and drug development professionals in the effective and safe utilization of this valuable building block.

References

- 1. This compound | 5414-21-1 [chemicalbook.com]

- 2. This compound(5414-21-1) 1H NMR spectrum [chemicalbook.com]

- 3. 5-溴戊腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]

- 5. CN102643188B - Method for preparing 5-bromovalerate - Google Patents [patents.google.com]

- 6. This compound 98 5414-21-1 [sigmaaldrich.com]

An In-depth Technical Guide to 5-Bromovaleronitrile (CAS: 5414-21-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromovaleronitrile, a versatile bifunctional molecule crucial in various synthetic applications, particularly in the realm of pharmaceutical development. This document outlines its chemical and physical properties, safety information, key synthetic protocols, and significant applications, presenting data in a clear and accessible format for laboratory and research professionals.

Chemical and Physical Properties

This compound, also known as 5-bromopentanenitrile or 1-cyano-4-bromobutane, is a valuable building block in organic synthesis.[1][2] Its structure incorporates both a nitrile group and a terminal bromine atom, allowing for a wide range of chemical transformations.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5414-21-1 | [1][4] |

| Molecular Formula | C₅H₈BrN | [1][5][6] |

| Molecular Weight | 162.03 g/mol | [4][5][6] |

| Appearance | Liquid | [7] |

| Density | 1.388 g/mL at 25 °C | [8] |

| Boiling Point | 118-121 °C at 13 Torr | [1] |

| Refractive Index | n20/D 1.478 | |

| Flash Point | 110 °C (230 °F) - closed cup | [4] |

| Solubility | Slightly soluble in water (4.1 g/L at 25°C) | [8] |

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2][5] It may also cause respiratory irritation and an allergic skin reaction.[5]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Reference(s) |

| Hazard | H302 | Harmful if swallowed | [2][5] |

| H312 | Harmful in contact with skin | [2] | |

| H315 | Causes skin irritation | [2][4][5] | |

| H317 | May cause an allergic skin reaction | [5] | |

| H319 | Causes serious eye irritation | [2][4][5] | |

| H332 | Harmful if inhaled | [5] | |

| H335 | May cause respiratory irritation | [4][5] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [4][7] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4][7] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [4] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][7] |

Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask (type N95), should be worn when handling this compound.[4] Work should be conducted in a well-ventilated area.[7]

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of 1,4-dibromobutane with sodium cyanide.[9]

Experimental Protocol: Synthesis from 1,4-Dibromobutane

This protocol is based on a patented method for the synthesis of this compound.[9]

Materials:

-

1,4-dibromobutane (1 mole equivalent)

-

30% Sodium cyanide solution (1.2 mole equivalent)

-

Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To a reaction flask, add 1 molar equivalent of 1,4-dibromobutane and a catalytic amount of a phase-transfer catalyst.

-

With stirring, slowly add 1.2 molar equivalents of a 30% sodium cyanide solution. The temperature of the addition should be maintained at 65 ± 10 °C over approximately 3 hours.

-

After the addition is complete, maintain the reaction mixture at 70 ± 5 °C for 3 hours.

-

Cool the reaction mixture to room temperature and allow the layers to separate.

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purify the crude product by vacuum distillation to obtain this compound.

Applications in Organic Synthesis

The dual functionality of this compound makes it a versatile intermediate in the synthesis of a variety of organic molecules.[3]

Synthesis of N-Methylcadaverine Intermediate

This compound is a key reactant in the synthesis of benzyl(methyl)amino)pentanenitrile, an important intermediate for the production of N-methylcadaverine.[4]

Nickel-Catalyzed Cross-Coupling Reactions

This compound can undergo nickel-catalyzed cross-coupling reactions. For instance, its reaction with dioctylzinc in the presence of a tetraene and MgBr₂ yields tridecanenitrile.[10] This highlights its utility in forming carbon-carbon bonds.

Hydrolysis to 5-Bromopentanoic Acid

The nitrile group of this compound can be hydrolyzed to a carboxylic acid, yielding 5-bromopentanoic acid (also known as 5-bromovaleric acid), another valuable synthetic intermediate.[8] A patented method describes the hydrolysis of this compound in a sulfuric acid solution to directly obtain 5-bromovalerate.[9]

Other Applications

This compound serves as a precursor for the synthesis of 1-cyanobutyl-3-alkylbenzimidazolium bromide salts by reacting with various N-alkylbenzimidazoles. It has also been used as a reagent in the synthesis of cannabinoid 2 (CB2) agonists, which have potential therapeutic applications in treating conditions like multiple sclerosis.[11]

Conclusion

This compound is a highly versatile and valuable chemical intermediate for researchers and professionals in drug development and organic synthesis. Its bifunctional nature allows for a diverse range of chemical transformations, making it a key building block for the synthesis of complex molecules. Proper safety precautions are essential when handling this compound due to its potential hazards. The synthetic routes and applications outlined in this guide underscore its significance in modern chemistry.

References

- 1. CN105712864A - Preparation method of 5-bromo-valeric acid - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 5-Bromovaleric acid: Synthesis and Applications_Chemicalbook [chemicalbook.com]

- 4. Nickel-Catalyzed Enantioselective Reductive Cross-Coupling Reactions. | Semantic Scholar [semanticscholar.org]

- 5. CN102643188B - Method for preparing 5-bromovalerate - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Nickel-Catalyzed, Stereospecific C–C and C–B Cross-Couplings via C–N and C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. A Nickel-Catalyzed Cross-Electrophile Coupling Reaction of 1,3-Dimesylates for Alkylcyclopropane Synthesis: Investigation of Stereochemical Outcomes and Radical Lifetimes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. doylecpanel.cpaneldev.princeton.edu [doylecpanel.cpaneldev.princeton.edu]

Spectroscopic Profile of 5-Bromovaleronitrile: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 5-bromovaleronitrile (CAS No: 5414-21-1), a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Properties

Chemical Formula: C₅H₈BrN

Molecular Weight: 162.03 g/mol [1]

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃) at 400 MHz, exhibits four distinct signals corresponding to the four methylene groups in different chemical environments.[2]

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 (-CH₂-CN) | 2.42 | Triplet | 2H |

| H-3 (-CH₂-CH₂-CN) | 1.84 | Quintet | 2H |

| H-4 (Br-CH₂-CH₂-) | 2.02 | Quintet | 2H |

| H-5 (Br-CH₂-) | 3.46 | Triplet | 2H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (-C≡N) | ~119 |

| C-2 (-CH₂-CN) | ~17 |

| C-3 (-CH₂-CH₂-CN) | ~24 |

| C-4 (Br-CH₂-CH₂-) | ~32 |

| C-5 (Br-CH₂-) | ~33 |

Note: The provided ¹³C NMR data is based on typical chemical shift values for similar functional groups and should be considered as an estimation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the nitrile and alkyl halide groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2245 | Nitrile (-C≡N) | C≡N stretch |

| ~2850-2960 | Alkane (C-H) | C-H stretch |

| ~640 | Alkyl Bromide (C-Br) | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method.[3] The mass spectrum shows the molecular ion peak and various fragment ions. The presence of bromine is indicated by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for bromine-containing fragments.

| m/z | Ion Fragment | Notes |

| 161, 163 | [M]⁺ | Molecular ion peak, showing the isotopic pattern of bromine. |

| 82 | [M-Br]⁺ | Loss of a bromine radical. |

| 54 | [C₄H₆]⁺ | A common fragment in aliphatic chains. |

| 41 | [C₃H₅]⁺ or [CH₂CN]⁺ | A common fragment in aliphatic chains or from the nitrile end. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

A sample of this compound (approximately 5-10 mg) is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.

IR Spectroscopy

A thin film of neat liquid this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. Alternatively, a solution in a solvent like carbon tetrachloride (CCl₄) can be used.

Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via gas chromatography (GC-MS) for pure samples. The molecules are ionized by a high-energy electron beam (typically 70 eV), and the resulting ions are separated by their mass-to-charge ratio.[3]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the spectroscopic identification of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Synthesis of 5-Bromovaleronitrile from 1,4-Dibromobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 5-bromovaleronitrile from 1,4-dibromobutane. This compound is a valuable bifunctional molecule and a key building block in organic synthesis, particularly in the development of novel therapeutic agents and other complex organic molecules.[1][2][3][4] This document details the reaction mechanism, experimental protocols, and purification methods, presenting quantitative data in a clear, structured format.

Reaction Overview and Mechanism

The synthesis of this compound from 1,4-dibromobutane is achieved through a nucleophilic substitution reaction.[5][6][7] In this process, one of the bromine atoms in 1,4-dibromobutane is displaced by a cyanide ion (CN⁻). The reaction typically employs sodium cyanide or potassium cyanide as the cyanide source.[1][8] Given that 1,4-dibromobutane is a primary alkyl halide, the reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[5][7] To facilitate the reaction between the aqueous cyanide salt and the organic alkyl halide, a phase-transfer catalyst is often utilized.[8][9]

The overall reaction is as follows:

Br(CH₂)₄Br + NaCN → Br(CH₂)₄CN + NaBr

Physicochemical Properties

A summary of the key physical and chemical properties of the primary reactant and product is essential for proper handling, storage, and application in synthetic protocols.

| Property | 1,4-Dibromobutane | This compound |

| CAS Number | 110-52-1 | 5414-21-1 |

| Molecular Formula | C₄H₈Br₂ | C₅H₈BrN |

| Molecular Weight | 215.91 g/mol | 162.03 g/mol |

| Appearance | Colorless to light yellow liquid | Liquid |

| Density | 1.808 g/mL at 25 °C | 1.388 g/mL at 25 °C |

| Boiling Point | 197 °C | 118-121 °C at 13 Torr |

| Refractive Index | n20/D 1.519 | n20/D 1.478 |

Detailed Experimental Protocol

The following protocol is based on established methodologies for the synthesis of this compound.[8]

3.1. Materials and Reagents

-

1,4-Dibromobutane (1.0 molar equivalent)

-

30% Sodium Cyanide (NaCN) solution (1.2 molar equivalents)

-

Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)

-

Anhydrous sodium sulfate

-

Deionized water

3.2. Reaction Procedure

-

Reaction Setup: In a suitable reaction flask equipped with a stirrer, dropping funnel, and thermometer, add 1,4-dibromobutane (1.0 molar equivalent) and the phase-transfer catalyst.

-

Reagent Addition: While stirring, slowly add the 30% sodium cyanide solution (1.2 molar equivalents) dropwise to the reaction mixture. The addition should be controlled over approximately 3 hours.

-

Temperature Control: Maintain the internal temperature of the reaction mixture at 65 ± 10 °C during the addition of the sodium cyanide solution.

-

Reaction Completion: After the addition is complete, heat the mixture and maintain it at 70 ± 5 °C for an additional 3 hours to ensure the reaction goes to completion.

-

Cooling and Phase Separation: Cool the reaction mixture to room temperature. The mixture will separate into two layers (organic and aqueous).

-

Work-up:

-

Separate the organic layer.

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Reaction Parameters

The following table summarizes the key quantitative parameters for the synthesis.

| Parameter | Value / Condition | Reference |

| Molar Ratio (1,4-dibromobutane:NaCN) | 1 : 1.2 | [8] |

| NaCN Concentration | 30% aqueous solution | [8] |

| Catalyst | Quaternary ammonium phase-transfer catalyst | [8] |

| Addition Temperature | 65 ± 10 °C | [8] |

| Addition Time | ~3 hours | [8] |

| Reaction Temperature | 70 ± 5 °C | [8] |

| Reaction Time (post-addition) | 3 hours | [8] |

Visualized Pathways and Workflows

5.1. Reaction Pathway

The following diagram illustrates the SN2 reaction mechanism for the synthesis of this compound.

Caption: SN2 reaction of 1,4-dibromobutane with sodium cyanide.

5.2. Experimental Workflow

This diagram outlines the step-by-step experimental procedure from reaction setup to final product purification.

Caption: Workflow for the synthesis and purification of this compound.

Safety Considerations

-

Sodium Cyanide (NaCN): This reagent is highly toxic and can be fatal if swallowed, inhaled, or in contact with skin. It releases highly toxic hydrogen cyanide gas upon contact with acids. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

1,4-Dibromobutane: This compound is a lachrymator and is harmful if swallowed or in contact with skin. It should be handled with care in a fume hood.

Applications in Further Synthesis

This compound is a versatile intermediate used in the synthesis of various compounds.[2][3] For example, it can be hydrolyzed in a sulfuric acid solution to produce 5-bromovaleric acid.[8] It is also a key reactant for preparing intermediates like benzyl(methyl)amino)pentanenitrile, which is used in the synthesis of N-methylcadaverine.[1][2][3]

References

- 1. This compound | 5414-21-1 [chemicalbook.com]

- 2. This compound 98 5414-21-1 [sigmaaldrich.com]

- 3. This compound 98 5414-21-1 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. gauthmath.com [gauthmath.com]

- 6. drwainwright.weebly.com [drwainwright.weebly.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. CN102643188B - Method for preparing 5-bromovalerate - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

Physical properties of 5-Bromovaleronitrile (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 5-Bromovaleronitrile (CAS No: 5414-21-1), a versatile intermediate in organic synthesis. The data presented herein is crucial for reaction design, process scale-up, and safety assessments in a laboratory and industrial setting.

Core Physical Properties

The accurate determination of physical properties such as boiling point and density is fundamental to the handling, purification, and application of this compound in synthetic chemistry.

Data Presentation

The following table summarizes the reported physical properties of this compound.

| Property | Value | Conditions |

| Boiling Point | 110-111 °C | at 11-12 mmHg (Torr) |

| 118-121 °C | at 13 mmHg (Torr)[1] | |

| Density | 1.388 g/mL | at 25 °C[2][3] |

| 1.3989 g/cm³ | at 20 °C[4] | |

| 1.40 g/mL | at 20 °C | |

| Molecular Formula | C₅H₈BrN | |

| Molecular Weight | 162.03 g/mol | [2][4][5] |

Experimental Protocols

While specific experimental data for the determination of these properties for this compound are not publicly detailed, the following represents standard and rigorous methodologies for obtaining such data for a liquid compound.

Determination of Boiling Point under Reduced Pressure

Given that this compound has a relatively high boiling point at atmospheric pressure, which can lead to decomposition, its boiling point is typically determined under reduced pressure (vacuum distillation).

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By reducing the external pressure, the boiling point is lowered.

Apparatus:

-

Distillation flask (round-bottom flask)

-

Claisen adapter

-

Thermometer and adapter

-

Condenser (Liebig or similar)

-

Receiving flask

-

Vacuum source (e.g., vacuum pump)

-

Manometer

-

Heating mantle with a stirrer

-

Boiling chips or a magnetic stir bar

Procedure:

-

A sample of this compound (e.g., 5-10 mL) is placed in the distillation flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

-

The distillation apparatus is assembled, ensuring all joints are properly sealed. The thermometer bulb should be positioned so that its top is level with the bottom of the side arm leading to the condenser.

-

The system is connected to a vacuum source, and the pressure is carefully reduced to the desired level (e.g., 11-12 mmHg) as measured by the manometer.

-

The liquid is gently heated using a heating mantle.

-

The temperature is recorded when the liquid is boiling, and a steady stream of condensate is observed on the thermometer bulb and dripping into the condenser. This stable temperature is the boiling point at the recorded pressure.

Determination of Density using a Pycnometer

A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of the density of a liquid.[2]

Principle: Density is calculated from the mass of the liquid that completely fills the known volume of the pycnometer at a specific temperature.

Apparatus:

-

Pycnometer (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

The empty, clean, and dry pycnometer is weighed on an analytical balance (mass m₁).

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., 25.0 °C) until it reaches thermal equilibrium.[2] The volume is adjusted precisely, the exterior is dried, and it is weighed again (mass m₂). The volume of the pycnometer (V) can be calculated using the known density of water at that temperature.

-

The pycnometer is emptied, thoroughly dried, and then filled with this compound.

-

The filled pycnometer is again brought to the constant temperature in the water bath, the volume is adjusted, the exterior is dried, and it is weighed (mass m₃).

-

The density of this compound (ρ) at the specified temperature is calculated using the formula: ρ = (m₃ - m₁) / V

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

References

An In-depth Technical Guide to 5-Bromovaleronitrile: Properties, Synthesis, and Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromovaleronitrile, a versatile bifunctional molecule utilized in a variety of organic syntheses. This document details its core physicochemical properties, provides detailed experimental protocols for its synthesis and a key reaction, and includes a visual representation of the synthetic workflow.

Core Properties of this compound

This compound, also known as 5-bromopentanenitrile, is a valuable building block in organic chemistry, featuring both a nitrile and a bromoalkane functional group. This unique structure allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1]

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₅H₈BrN | [2][3] |

| Molecular Weight | 162.03 g/mol | [1][3][4][5] |

| CAS Number | 5414-21-1 | [2][4] |

| Appearance | Clear colorless to light yellow liquid | [4] |

| Density | 1.388 g/mL at 25 °C | [4][6] |

| Boiling Point | 110-111 °C at 12 mmHg | [6] |

| Refractive Index | n20/D 1.478 | [4][6] |

| Flash Point | 110 °C (230 °F) - closed cup | [4] |

| Water Solubility | Slightly soluble (4.1 g/L at 25°C) | [6] |

Synthesis of this compound

The synthesis of this compound is commonly achieved through the reaction of 1,4-dibromobutane with sodium cyanide. This nucleophilic substitution reaction replaces one of the bromine atoms with a cyanide group.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of alkyl nitriles from alkyl halides.

Materials:

-

1,4-dibromobutane

-

Sodium cyanide (NaCN)

-

Phase transfer catalyst (e.g., a quaternary ammonium salt)

-

Water

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

Procedure:

-

In a reaction flask, add 1 molar equivalent of 1,4-dibromobutane and a catalytic amount of a phase transfer catalyst.

-

Prepare a 30% aqueous solution of sodium cyanide (1.2 molar equivalents).

-

While stirring the reaction mixture, slowly add the sodium cyanide solution. Maintain the reaction temperature at approximately 65 ± 10 °C during the addition, which should take about 3 hours.[7][8]

-

After the addition is complete, continue to stir the mixture at 70 ± 5 °C for an additional 3 hours to ensure the reaction goes to completion.[7][8]

-

Cool the reaction mixture to room temperature, which will result in the separation of the organic and aqueous layers.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purify the crude this compound by vacuum distillation to obtain the final product.[7][8]

Synthetic Workflow for this compound

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Reactions of this compound: Synthesis of an N-Methylcadaverine Precursor

This compound is a versatile intermediate. One of its common applications is in the synthesis of precursors for polyamines, such as N-methylcadaverine. The following protocol describes the synthesis of 5-(benzyl(methyl)amino)pentanenitrile, a key intermediate in an improved synthesis of N-methylcadaverine.[1]

Experimental Protocol: Synthesis of 5-(Benzyl(methyl)amino)pentanenitrile

Materials:

-

This compound

-

N-methylbenzylamine

-

Potassium carbonate (K₂CO₃)

-

Potassium iodide (KI)

-

Anhydrous ethanol

Procedure:

-

Dissolve 49.9 mmol of N-methylbenzylamine in 150 mL of anhydrous ethanol in a reaction flask.[1]

-

Add 74.67 mmol of potassium carbonate and 7.47 mmol of potassium iodide to the solution to create a suspension.[1]

-

Heat the mixture to reflux.

-

Dissolve 74.98 mmol of this compound in 50 mL of anhydrous ethanol.[1]

-

Add the this compound solution dropwise to the refluxing suspension over a period of 3 hours.[1]

-

Continue to stir the reaction mixture under reflux for 72 hours.[1]

-

Upon completion, the resulting 5-(benzyl(methyl)amino)pentanenitrile can be isolated and purified using standard laboratory techniques. This intermediate can then be further processed to yield N-methylcadaverine.[1]

This reaction showcases the utility of this compound in introducing a cyanobutyl moiety, which can be subsequently transformed into other functional groups, highlighting its importance in the synthesis of complex organic molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound [webbook.nist.gov]

- 3. 5-Bromopentanenitrile | C5H8BrN | CID 79435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-溴戊腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 5414-21-1 [chemicalbook.com]

- 7. CN102643188B - Method for preparing 5-bromovalerate - Google Patents [patents.google.com]

- 8. CN105712864A - Preparation method of 5-bromo-valeric acid - Google Patents [patents.google.com]

Reactivity of the Nitrile Group in 5-Bromovaleronitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromovaleronitrile, a bifunctional aliphatic nitrile, serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical intermediates. Its structure, featuring both a terminal bromine atom and a nitrile group, allows for a diverse range of chemical transformations. The reactivity of the nitrile group, in particular, opens up numerous synthetic pathways to introduce key functional groups such as carboxylic acids, primary amines, and ketones. This technical guide provides a comprehensive overview of the reactivity of the nitrile group in this compound, detailing key reactions, experimental protocols, and quantitative data. The strategic manipulation of this functional group is critical in the synthesis of complex molecules, including the selective cannabinoid receptor 2 (CB2) agonist, HU-308.

Core Reactivity of the Nitrile Group

The carbon atom of the nitrile group in this compound is electrophilic, making it susceptible to nucleophilic attack. This reactivity is the basis for its most common and synthetically useful transformations. The primary reactions of the nitrile group discussed in this guide are hydrolysis, reduction, and addition of organometallic reagents.

Hydrolysis to 5-Bromovaleric Acid

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation is a fundamental step in converting the cyano group into a versatile carboxyl functional group.

Reaction Pathway:

Caption: Hydrolysis of this compound.

Experimental Protocol:

A detailed protocol for the acid-catalyzed hydrolysis of this compound is described in Chinese patent CN102643188B. In a reaction flask, 2 molar equivalents of 70% sulfuric acid are heated to a temperature range of 100-110 °C[1]. 1 molar equivalent of this compound is then added dropwise over a period of 3 hours[1]. After the addition is complete, the reaction mixture is maintained at this temperature for an additional 3 hours[1]. Upon cooling to room temperature, the layers are separated. The product, 5-bromovaleric acid, can be further purified by crystallization from an organic solvent to achieve a high purity of over 99.5%[1].

Quantitative Data:

| Product | Reagents | Conditions | Yield | Purity |

| 5-Bromovaleric Acid | 70% H2SO4, H2O | 100-110 °C, 3h | High | >99.5% |

Spectroscopic Data for 5-Bromovaleric Acid:

-

¹H NMR: Available spectral data can be found on ChemicalBook.[2]

-

¹³C NMR: Predicted and experimental spectra for related compounds are available on SpectraBase.[3][4]

-

IR: Infrared spectra are available on SpectraBase.

-

Mass Spectrometry: Mass spectral data is available on PubChem and SpectraBase.[4]

Reduction to 5-Bromo-1-pentanamine

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction is a valuable method for introducing an amino group at the terminus of the carbon chain.

Reaction Pathway:

Caption: Reduction of this compound.

Experimental Protocol (General Procedure):

A solution of this compound in an anhydrous ether solvent, such as tetrahydrofuran (THF), is added dropwise to a stirred suspension of lithium aluminum hydride in the same solvent at a reduced temperature (typically 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours. After the reaction is complete, it is carefully quenched by the sequential addition of water and an aqueous base solution to precipitate the aluminum salts. The organic layer is then separated, dried, and concentrated to yield 5-bromo-1-pentanamine.

Quantitative Data:

| Product | Reagents | Conditions | Yield |

| 5-Bromo-1-pentanamine | LiAlH₄, THF | 0 °C to RT | (Not specified in literature) |

Spectroscopic Data for 5-Bromo-1-pentanamine:

Reaction with Grignard Reagents to form Ketones

The addition of a Grignard reagent to the nitrile group, followed by acidic workup, results in the formation of a ketone. This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of a variety of ketone derivatives.

Reaction Pathway:

Caption: Grignard Reaction of this compound.

Experimental Protocol (General Procedure):

To a solution of this compound in an anhydrous ether solvent, a solution of the Grignard reagent (e.g., methylmagnesium bromide) in the same solvent is added dropwise at a low temperature. The reaction mixture is stirred for a period to ensure complete addition. The reaction is then quenched with an aqueous acid solution. The product ketone is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

Quantitative Data:

| Product | Reagents | Conditions | Yield |

| 6-Bromo-2-hexanone (for R=CH₃) | CH₃MgBr, Et₂O | Low temperature | (Not specified in literature) |

Spectroscopic Data for 6-Bromo-2-hexanone:

Advanced and Specialized Reactions

Beyond the fundamental transformations, the nitrile group of this compound can participate in more complex reactions, leading to the formation of heterocyclic systems and other valuable intermediates.

Cycloaddition to form Tetrazoles

The [3+2] cycloaddition reaction between the nitrile group and an azide, typically sodium azide, is a common method for the synthesis of tetrazoles. This reaction provides a direct route to a highly important heterocyclic scaffold in medicinal chemistry.

Reaction Pathway:

Caption: Tetrazole formation from this compound.

Experimental Protocol (General Procedure):

A mixture of this compound, sodium azide, and a catalyst (such as zinc chloride or ammonium chloride) in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) is heated at an elevated temperature for several hours. After the reaction is complete, the mixture is cooled and the product is isolated by precipitation or extraction.

Role in the Synthesis of CB2 Agonists

This compound is a key precursor in the synthesis of various pharmaceutical agents. While the direct synthesis of the selective CB2 agonist HU-308 from this compound is not explicitly detailed in the readily available literature, the structural components of HU-308 suggest a synthetic route where a cyanobutyl chain, derivable from this compound, is incorporated. The synthesis of HU-308 has been reported, but the specific starting materials for the cyanobutyl portion are not always detailed.[5][6]

Signaling Pathway of CB2 Receptor Agonists:

The activation of the CB2 receptor by an agonist like HU-308 initiates a cascade of intracellular signaling events. The CB2 receptor primarily couples to Gαi/o proteins.

Caption: Simplified CB2 Receptor Signaling Pathway.

Upon agonist binding, the Gαi subunit of the G protein dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). The Gβγ subunit can activate other pathways, including the mitogen-activated protein kinase (MAPK) cascade.

Conclusion

The nitrile group of this compound is a versatile functional group that can be readily transformed into a variety of other important functionalities. The reactions of hydrolysis, reduction, and Grignard addition provide access to carboxylic acids, primary amines, and ketones, respectively. Furthermore, its participation in cycloaddition reactions opens avenues for the synthesis of heterocyclic compounds. The strategic application of these reactions is of significant interest to researchers in drug discovery and development, enabling the synthesis of complex molecular architectures with potential therapeutic applications. Further research into detailed, optimized protocols and the exploration of novel transformations of the nitrile group in this valuable building block will continue to expand its utility in organic synthesis.

References

- 1. CN102643188B - Method for preparing 5-bromovalerate - Google Patents [patents.google.com]

- 2. 5-Bromovaleric acid(2067-33-6) 1H NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 5-Bromovaleric acid | C5H9BrO2 | CID 16368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lumirlab.com [lumirlab.com]

- 6. researchgate.net [researchgate.net]

In-depth Technical Guide: The Electrophilicity of the Carbon-Bromine Bond in 5-Bromovaleronitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromovaleronitrile, with the linear formula Br(CH₂)₄CN, is a bifunctional molecule featuring a terminal nitrile group and a primary alkyl bromide.[1] This unique structure renders it a versatile building block in organic synthesis, particularly in the pharmaceutical industry. The molecule's utility is largely dictated by the electrophilic nature of the carbon atom bonded to the bromine atom, making it susceptible to a variety of nucleophilic attacks and coupling reactions. This guide provides a comprehensive overview of the electrophilicity of the carbon-bromine (C-Br) bond in this compound, supported by experimental protocols and reaction pathway diagrams.

Core Concepts: Electrophilicity of the C-Br Bond

The C-Br bond in this compound is polarized due to the higher electronegativity of bromine compared to carbon. This polarization results in a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the bromine atom, making the carbon atom an electrophilic center.

The reactivity of this electrophilic carbon is influenced by several factors:

-

Inductive Effect: The electron-withdrawing nature of the nitrile group (-CN) enhances the partial positive charge on the carbon atoms along the alkyl chain, including the carbon attached to the bromine. This effect, however, diminishes with distance.

-

Steric Hindrance: As a primary alkyl bromide, the carbon atom bearing the bromine is relatively unhindered, favoring bimolecular nucleophilic substitution (SN2) reactions.

-

Leaving Group Ability: The bromide ion (Br⁻) is a good leaving group, facilitating nucleophilic substitution reactions. In SN2 reactions, the reactivity of alkyl halides follows the trend R-I > R-Br > R-Cl > R-F.

Reactivity Profile and Synthetic Applications

The electrophilic C-Br bond in this compound allows it to participate in a range of chemical transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

This compound readily undergoes SN2 reactions with a variety of nucleophiles. These reactions are fundamental to its application in the synthesis of more complex molecules.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile | Reagent Example | Product Type | Reference |

| Amine | N-Methylbenzylamine | Secondary Amine | [2] |

| Cyanide | Sodium Cyanide | Dinitrile | [3] |

| Azide | Sodium Azide | Alkyl Azide | [4] |

| Phthalimide | Potassium Phthalimide | N-Alkylphthalimide |

Metal-Catalyzed Cross-Coupling Reactions

The C-Br bond can also be activated by transition metal catalysts, enabling cross-coupling reactions to form new carbon-carbon bonds. These reactions are powerful tools for constructing complex molecular skeletons. A notable example is the nickel-catalyzed cross-coupling reaction with dioctylzinc.[2]

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |

| Kumada Coupling | Grignard Reagent | Nickel or Palladium | Alkylated Product | [5][6] |

| Suzuki Coupling | Organoboron Reagent | Palladium | Alkylated/Arylated Product | [7][8] |

| Heck Coupling | Alkene | Palladium | Substituted Alkene | [9][10] |

| Sonogashira Coupling | Terminal Alkyne | Palladium/Copper | Alkynylated Product | [11][12] |

Experimental Protocols

The following are detailed methodologies for key reactions involving the electrophilic C-Br bond of this compound.

Nucleophilic Substitution: Synthesis of 5-(Benzyl(methyl)amino)pentanenitrile

This protocol describes the synthesis of a key intermediate for N-methylcadaverine.[2]

Workflow:

Figure 1: Workflow for the synthesis of 5-(benzyl(methyl)amino)pentanenitrile.

Materials:

-

N-methylbenzylamine

-

Anhydrous ethanol

-

Potassium carbonate (K₂CO₃)

-

Potassium iodide (KI)

-

This compound

Procedure:

-

Dissolve N-methylbenzylamine in anhydrous ethanol in a round-bottom flask.

-

Suspend potassium carbonate and potassium iodide in the solution.

-

Heat the mixture to reflux.

-

Dissolve this compound in a separate portion of anhydrous ethanol.

-

Add the this compound solution dropwise to the refluxing mixture over a period of 3 hours.

-

Continue to stir the reaction mixture under reflux for 72 hours.

-

After cooling to room temperature, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Nucleophilic Substitution: Cyanation of 1,4-Dibromobutane to this compound

This protocol is adapted from a patent describing the synthesis of this compound.[3]

Workflow:

Figure 2: Workflow for the synthesis of this compound from 1,4-dibromobutane.

Materials:

-

1,4-Dibromobutane

-

30% Sodium cyanide (NaCN) solution

-

Catalyst (as specified in the patent, often a phase-transfer catalyst)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction flask, add 1,4-dibromobutane and the catalyst.

-

While stirring, slowly add a 30% aqueous solution of sodium cyanide. The temperature should be maintained at 65 ± 10 °C during the addition, which takes approximately 3 hours.

-

After the addition is complete, maintain the reaction mixture at 70 ± 5 °C for 3 hours.

-

Cool the mixture to room temperature, at which point the layers will separate.

-

Isolate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purify the crude this compound by vacuum distillation.

Metal-Catalyzed Cross-Coupling: General Protocol for Kumada Coupling

This is a general procedure for a nickel or palladium-catalyzed Kumada coupling of an alkyl halide.[6][13]

Workflow:

Figure 3: General workflow for a Kumada cross-coupling reaction.

Materials:

-

This compound

-

Grignard reagent (e.g., Alkyl- or Arylmagnesium bromide)

-

Nickel or Palladium catalyst (e.g., NiCl₂(dppp), Pd(PPh₃)₄)

-

Anhydrous solvent (e.g., THF, Diethyl ether)

-

Aqueous workup solution (e.g., saturated NH₄Cl)

Procedure:

-

To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add the nickel or palladium catalyst and any necessary ligands.

-

Add the anhydrous solvent, followed by this compound.

-

Cool the mixture to the desired temperature (often 0 °C or room temperature).

-

Slowly add the Grignard reagent to the reaction mixture.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or GC).

-

Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Signaling Pathways and Reaction Mechanisms

SN2 Reaction Pathway

The nucleophilic substitution reactions of this compound typically proceed through an SN2 mechanism. This is a single-step process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group.

Figure 4: SN2 reaction mechanism for this compound.

Catalytic Cycle for Kumada Coupling

The Kumada coupling follows a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Figure 5: General catalytic cycle for the Kumada cross-coupling reaction.

Conclusion

The electrophilicity of the carbon-bromine bond is a cornerstone of this compound's utility in synthetic chemistry. Its susceptibility to nucleophilic attack and its participation in metal-catalyzed cross-coupling reactions make it a valuable precursor for a wide array of functionalized molecules. The protocols and reaction pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors. Further quantitative studies on the reaction kinetics would provide even deeper insights into the precise electrophilic character of the C-Br bond in this important molecule.

References

- 1. 5-溴戊腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound 98 5414-21-1 [sigmaaldrich.com]

- 3. CN102643188B - Method for preparing 5-bromovalerate - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Kumada coupling - Wikipedia [en.wikipedia.org]

- 6. Kumada-Tamao-Corriu Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 13. Kumada Coupling [organic-chemistry.org]

A Comprehensive Technical Guide to the Solubility of 5-Bromovaleronitrile in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility characteristics of 5-bromovaleronitrile, a key intermediate in the synthesis of various organic molecules. While comprehensive quantitative solubility data in a wide range of organic solvents is not extensively published, this document outlines the standardized experimental protocols to determine these values, ensuring reliable and reproducible results for research and development applications.

Introduction to this compound

This compound, also known as 5-bromopentanenitrile, is a bifunctional molecule with the chemical formula C₅H₈BrN.[1][2] It possesses both a nitrile and a bromoalkane functional group, making it a versatile building block in organic synthesis. Its physical properties include a density of approximately 1.388 g/mL at 25 °C and a boiling point of 110-111 °C at 12 mmHg.[3] While its solubility in water is slight, recorded at 4.1 g/L at 25°C, its miscibility with common organic solvents is a critical parameter for its application in various reaction media.[3]

Quantitative Solubility Data

| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Alcohols | Methanol | 25 | [Experimental Value] |

| Ethanol | 25 | [Experimental Value] | |

| Isopropanol | 25 | [Experimental Value] | |

| Ketones | Acetone | 25 | [Experimental Value] |

| Methyl Ethyl Ketone | 25 | [Experimental Value] | |

| Esters | Ethyl Acetate | 25 | [Experimental Value] |

| Ethers | Diethyl Ether | 25 | [Experimental Value] |

| Tetrahydrofuran | 25 | [Experimental Value] | |

| Hydrocarbons | Hexane | 25 | [Experimental Value] |

| Toluene | 25 | [Experimental Value] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in various organic solvents. This protocol is based on standard laboratory practices for solubility assessment.[4][5][6]

3.1. Materials and Equipment

-

This compound (98% purity or higher)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm)

-

Oven

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 10 mL) of a specific organic solvent. The excess solute is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solute to settle.

-

For finer suspensions, centrifugation can be employed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette. To avoid disturbing the sediment, it is advisable to use a syringe fitted with a syringe filter.

-

Transfer the collected aliquot to a pre-weighed, dry container (e.g., a small beaker or evaporation dish).

-

Determine the mass of the collected aliquot.

-

-

Solvent Evaporation and Mass Determination:

-

Place the container with the aliquot in a well-ventilated oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The flash point of this compound is >230 °F (>110 °C), so a temperature below this should be maintained.

-

Once the solvent has completely evaporated, allow the container to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the container with the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty container from the final mass of the container with the residue.

-

The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent or grams of solute per 100 g of solvent.

-

3.3. Safety Precautions

This compound is classified as an irritant and is harmful if it comes into contact with the skin or is ingested.[2] It can cause skin and serious eye irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

5-Bromovaleronitrile: A Technical Guide to Its Properties and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data for 5-bromovaleronitrile, a versatile bifunctional molecule of significant interest in organic synthesis and drug development. While specific experimental thermochemical data such as enthalpy of formation remains elusive in publicly accessible literature, this document compiles essential physical properties and details a key synthetic protocol. Furthermore, it illustrates the compound's synthetic utility through reaction pathway diagrams.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₅H₈BrN | [1][2] |

| Molecular Weight | 162.03 g/mol | [1][3] |

| CAS Number | 5414-21-1 | [1][2][3] |

| Appearance | Colorless to light orange to yellow clear liquid | [4] |

| Density | 1.388 g/mL at 25 °C | [3][5] |

| Boiling Point | 110-111 °C at 12 mmHg | [4] |

| Refractive Index | n20/D 1.478 | [3][5] |

| Flash Point | 110 °C (230 °F) - closed cup | [3][5] |

| Water Solubility | Slightly soluble (4.1 g/L at 25°C) | [4] |

Synthesis and Experimental Protocol

This compound can be synthesized from 1,4-dibromobutane. A detailed experimental protocol for its synthesis and subsequent hydrolysis to 5-bromovaleric acid, based on patent literature, is provided below.[6]

Synthesis of this compound from 1,4-Dibromobutane

Materials:

-

1,4-dibromobutane

-

30% Sodium cyanide solution

-

Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To a reaction flask, add 1 molar equivalent of 1,4-dibromobutane and a catalytic amount of a phase-transfer catalyst.

-

With stirring, slowly add 1.2 molar equivalents of a 30% aqueous sodium cyanide solution. The addition should be controlled to maintain the reaction temperature at 65 ± 10 °C over approximately 3 hours.

-

After the addition is complete, maintain the reaction mixture at 70 ± 5 °C for 3 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature, which should result in the separation of layers.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purify the crude this compound by vacuum distillation to obtain the final product.

Hydrolysis of this compound to 5-Bromovaleric Acid

Materials:

-

This compound

-

70% Sulfuric acid

-

Organic solvent for crystallization (e.g., ethyl acetate, petroleum ether, or n-hexane)

Procedure:

-

In a reaction flask, add 2 molar equivalents of 70% sulfuric acid.

-

Heat the sulfuric acid to a temperature range of 100-110 °C.

-

Slowly add 1 molar equivalent of this compound to the hot acid over a period of 3 hours.

-

After the addition is complete, maintain the reaction mixture at the same temperature for an additional 3 hours.

-

Cool the mixture to room temperature, leading to the separation of layers.

-

The product, 5-bromovaleric acid, can be isolated and purified by crystallization from a suitable organic solvent.

Synthetic Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key synthetic pathways involving this compound.

Caption: Synthesis of this compound and its hydrolysis to 5-Bromovaleric Acid.

This compound serves as a key intermediate in the synthesis of a variety of organic compounds due to its two reactive functional groups: the bromo and the nitrile moieties.

Caption: this compound as a versatile intermediate in organic synthesis.[3][4][7]

Determination of Thermochemical Data

Experimental Methodologies:

-

Combustion Calorimetry: This is the primary method for determining the enthalpy of formation (ΔfH°) of organic compounds. The substance is burned in an excess of oxygen in a bomb calorimeter, and the heat released during the combustion is measured. From the heat of combustion, the standard enthalpy of formation can be calculated.[8]

-

Differential Scanning Calorimetry (DSC): DSC is used to measure heat capacity (Cp) as a function of temperature. It can also be used to determine the enthalpies of phase transitions, such as melting and boiling.

-

Effusion-based techniques: Methods like Knudsen effusion or torsion effusion can be used to measure the vapor pressure of a substance as a function of temperature. From this data, the enthalpy of sublimation or vaporization can be derived using the Clausius-Clapeyron equation.

-

Quantum Chemical Calculations: In the absence of experimental data, computational methods such as ab initio calculations or density functional theory (DFT) can be employed to estimate thermochemical properties. These calculations provide theoretical values for enthalpy of formation, entropy, and heat capacity.

The determination of these thermochemical parameters is vital for process safety assessments, reaction engineering, and the development of thermodynamic databases. For a compound like this compound, with its potential applications in pharmaceuticals and materials science, obtaining such data through experimental measurement or high-level computational studies would be a valuable contribution to the field.

References

- 1. 5-Bromopentanenitrile | C5H8BrN | CID 79435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound 98 5414-21-1 [sigmaaldrich.com]

- 4. This compound | 5414-21-1 [chemicalbook.com]

- 5. 5-溴戊腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. CN102643188B - Method for preparing 5-bromovalerate - Google Patents [patents.google.com]

- 7. This compound 98 5414-21-1 [sigmaaldrich.com]

- 8. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]

The Discovery and Synthesis of 5-Bromovaleronitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromovaleronitrile, also known as 5-bromopentanenitrile, is a bifunctional molecule featuring both a nitrile group and a terminal bromine atom. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry for the construction of more complex molecules. While its contemporary applications are well-documented, its initial discovery and first reported synthesis are less widely discussed. This technical guide aims to provide an in-depth overview of the discovery and first reported synthesis of this compound, presenting available data in a structured format for easy reference by researchers and professionals in drug development.

Historical Context and Discovery

The first known report of this compound in the scientific literature appears to be in a 1950 publication by Henri Normant in the French journal Comptes rendus hebdomadaires des séances de l'Académie des sciences. While the full experimental details from this seminal paper are not readily accessible in modern databases, the work is cited in chemical databases in relation to the physical properties of the compound. This suggests that Normant was the first to synthesize and characterize this molecule.

The synthesis of alkyl nitriles from alkyl halides was a well-established reaction by the mid-20th century, often involving the nucleophilic substitution of a halide with a cyanide salt. It is highly probable that the initial synthesis of this compound followed this now-classic pathway, reacting a dibromoalkane with a cyanide source. The renowned von Braun reaction, which involves the reaction of a tertiary amine with cyanogen bromide, and the Rosenmund-von Braun reaction for aryl nitrile synthesis, highlight the historical significance of cyanation reactions in organic chemistry.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These values are compiled from various modern chemical sources and are consistent with the data expected for a compound of this structure.

| Property | Value |

| Molecular Formula | C₅H₈BrN |

| Molecular Weight | 162.03 g/mol |

| Boiling Point | 110-111 °C at 12 mmHg[1][2][] |

| 118-121 °C at 13 Torr[4] | |

| Density | 1.388 g/mL at 25 °C[1][5][6] |

| 1.385 g/cm³ at 20 °C[4] | |

| Refractive Index (n20/D) | 1.478[1][5][6] |

First Reported Synthesis: Experimental Protocol

While the original 1950 experimental protocol by H. Normant could not be retrieved for this guide, a representative procedure for the synthesis of this compound from 1,4-dibromobutane is detailed below. This method is based on modern adaptations found in the patent literature, such as CN102643188B, and reflects a standard laboratory approach for this type of nucleophilic substitution.[7]

Reaction: The synthesis proceeds via a nucleophilic substitution reaction where one of the bromine atoms of 1,4-dibromobutane is replaced by a cyanide group from sodium cyanide.

Materials:

-

1,4-Dibromobutane

-

Sodium cyanide (30% aqueous solution)

-

Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Charging the Reactor: To the reaction flask, add 1 molar equivalent of 1,4-dibromobutane and a catalytic amount of a phase-transfer catalyst.

-

Addition of Cyanide Solution: Begin stirring the mixture and slowly add 1.2 molar equivalents of a 30% aqueous solution of sodium cyanide from the dropping funnel. The addition should be controlled to maintain the reaction temperature at approximately 65 ± 10 °C. The addition is typically carried out over a period of about 3 hours.

-

Reaction Completion: After the addition is complete, maintain the reaction mixture at 70 ± 5 °C for an additional 3 hours to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture to room temperature. The mixture will separate into two layers. Separate the organic layer.

-

Purification: Wash the organic layer with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: The crude this compound is then purified by vacuum distillation to yield the final product.

Visualizing the Synthesis

To further clarify the synthetic process, the following diagrams illustrate the reaction pathway and a generalized experimental workflow.

References

- 1. This compound | 5414-21-1 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound 98 5414-21-1 [sigmaaldrich.com]

- 6. This compound 98 5414-21-1 [sigmaaldrich.com]

- 7. CN102643188B - Method for preparing 5-bromovalerate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Fundamental Reaction Mechanisms Involving 5-Bromovaleronitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract